{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine
CAS No.:
Cat. No.: VC15767110
Molecular Formula: C11H14FN3O
Molecular Weight: 223.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FN3O |
|---|---|
| Molecular Weight | 223.25 g/mol |
| IUPAC Name | 1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-(furan-2-ylmethyl)methanamine |
| Standard InChI | InChI=1S/C11H14FN3O/c12-4-6-15-10(3-5-14-15)8-13-9-11-2-1-7-16-11/h1-3,5,7,13H,4,6,8-9H2 |
| Standard InChI Key | IDJJPCKHQOKSNH-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CNCC2=CC=NN2CCF |
Introduction
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine is a synthetic organic compound belonging to the class of pyrazole derivatives. It features a unique structure characterized by a pyrazole ring substituted with a fluoroethyl group and a furan moiety linked through a methylene bridge. This compound is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities.
Synthesis
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine typically involves several steps, including the formation of the pyrazole and furan rings, followed by their linkage through a methylene bridge. The reaction conditions may vary based on the specific reagents used but generally require careful temperature control and the use of solvents that facilitate nucleophilic attack while minimizing side reactions.
Biological Activity and Potential Applications
Compounds containing both pyrazole and furan rings often exhibit significant biological activity, including antimicrobial, anticancer, and anti-inflammatory effects . The unique structure of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine makes it a candidate for various applications in medicinal chemistry, particularly in drug development targeting specific diseases. Its ability to modulate biological pathways suggests potential uses in treating conditions such as cancer or inflammatory diseases.
Comparison with Similar Compounds
Several compounds share structural similarities with {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(thiophen-2-yl)methyl]amine | Pyrazole and thiophene rings | Different substitution pattern |
| {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine | Similar pyrazole-furan structure | Variations in alkyl substituents |
| {[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine} | Fluorophenyl group instead of fluoroethyl | Focus on phenyl substitution |
Research Findings and Future Directions
Studies on the interactions of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine with biological targets are crucial for understanding its mechanism of action. Initial findings suggest that compounds with similar structures can inhibit specific enzymes or modulate receptor activity, making them valuable in therapeutic applications. Further research using techniques such as surface plasmon resonance or isothermal titration calorimetry could elucidate these interactions more clearly.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume